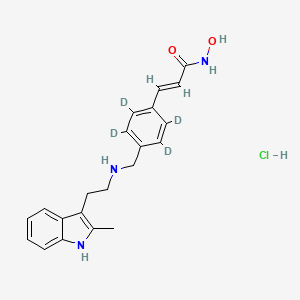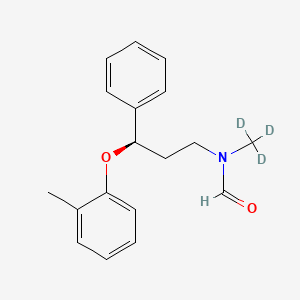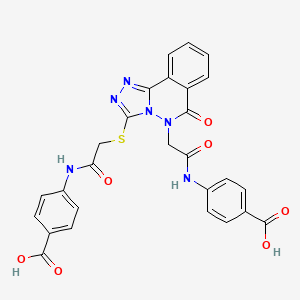
Topoisomerase II inhibitor 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase II inhibitor 10 is a compound that targets the enzyme DNA topoisomerase II. This enzyme plays a crucial role in DNA replication, transcription, and repair by managing the topology of DNA. By inhibiting this enzyme, this compound can interfere with the DNA processes, leading to DNA damage and cell death. This makes it a potential candidate for anti-cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II inhibitor 10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification processes to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Topoisomerase II inhibitor 10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Topoisomerase II inhibitor 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the effects of enzyme inhibition on DNA processes.
Biology: Helps in understanding the role of topoisomerase II in cellular functions and its implications in cancer biology.
Medicine: Explored as a potential anti-cancer agent due to its ability to induce DNA damage and cell death in cancer cells.
Industry: Used in the development of new therapeutic agents and in the study of drug resistance mechanisms .
Mechanism of Action
Topoisomerase II inhibitor 10 exerts its effects by binding to the DNA-topoisomerase II complex, preventing the enzyme from re-ligating the DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to DNA damage response and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include etoposide, teniposide, and doxorubicin. These compounds also target DNA topoisomerase II and are used in cancer therapy .
Uniqueness
Topoisomerase II inhibitor 10 is unique in its specific binding affinity and the type of DNA damage it induces. Unlike some other inhibitors, it may have a different toxicity profile and effectiveness against certain cancer types .
Properties
Molecular Formula |
C27H20N6O7S |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
4-[[2-[3-[2-(4-carboxyanilino)-2-oxoethyl]sulfanyl-6-oxo-[1,2,4]triazolo[3,4-a]phthalazin-5-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C27H20N6O7S/c34-21(28-17-9-5-15(6-10-17)25(37)38)13-32-24(36)20-4-2-1-3-19(20)23-30-31-27(33(23)32)41-14-22(35)29-18-11-7-16(8-12-18)26(39)40/h1-12H,13-14H2,(H,28,34)(H,29,35)(H,37,38)(H,39,40) |
InChI Key |
QTSPXXBYQHQWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)O)SCC(=O)NC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)

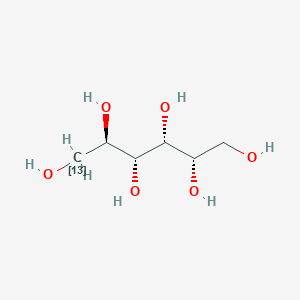
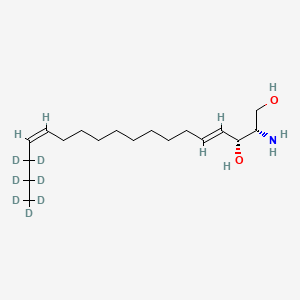
![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)
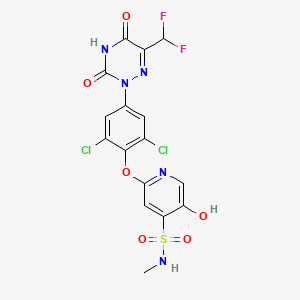

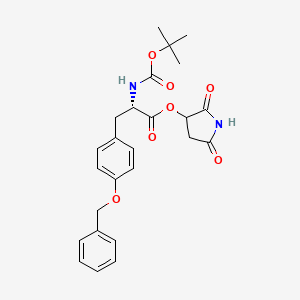

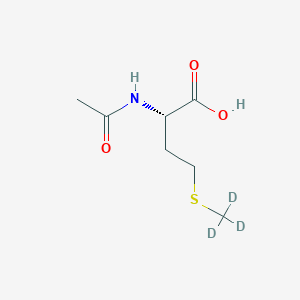
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
